molecular formula C6H9NO5 B12057362 N-Acetyl-L-aspartic-2,3,3-D3 acid

N-Acetyl-L-aspartic-2,3,3-D3 acid

Cat. No.: B12057362
M. Wt: 178.16 g/mol
InChI Key: OTCCIMWXFLJLIA-BWBLNMPZSA-N
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Description

N-Acetyl-L-aspartic-2,3,3-D3 acid is a deuterated form of N-Acetyl-L-aspartic acid, where the hydrogen atoms at positions 2 and 3 are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-aspartic-2,3,3-D3 acid typically involves the acetylation of L-aspartic acid with acetic anhydride in the presence of a deuterated solvent. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic purity. The reaction is carried out in specialized reactors designed to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-aspartic-2,3,3-D3 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Scientific Research Applications

N-Acetyl-L-aspartic-2,3,3-D3 acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-L-aspartic-2,3,3-D3 acid involves its role as a neuronal osmolyte, contributing to fluid balance in the brain. It also serves as a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells responsible for myelinating neuronal axons. Additionally, it acts as a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate and contributes to energy production from the amino acid glutamate in neuronal mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-aspartic-2,3,3-D3 acid is unique due to its specific isotopic labeling, which makes it valuable in tracing and studying metabolic pathways. Its deuterated form provides enhanced stability and allows for precise analytical measurements in various research applications .

Properties

Molecular Formula

C6H9NO5

Molecular Weight

178.16 g/mol

IUPAC Name

(2S)-2-acetamido-2,3,3-trideuteriobutanedioic acid

InChI

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i2D2,4D

InChI Key

OTCCIMWXFLJLIA-BWBLNMPZSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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